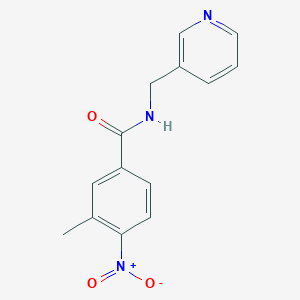
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide, also known as FMe-ANOTA, is a chemical compound used in scientific research for its potential therapeutic properties. It belongs to the class of compounds known as anilides and is a derivative of acetanilide.
Aplicaciones Científicas De Investigación
Radioligands for Peripheral Benzodiazepine Receptors
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide and its analogs have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds, including [18F]FMDAA1106 and [18F]FEDAA1106, are used in positron emission tomography (PET) imaging to study the brain and other organs, providing insights into various physiological and pathological processes (Zhang et al., 2003).
Co-Crystal Formation
Studies have explored the formation of co-crystals and salts with quinoline derivatives having an amide bond, such as N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide. These co-crystals show potential applications in material science and drug formulation, due to their unique structural properties (Karmakar et al., 2009).
Nucleophilic Substitution Studies
Research on N-acetoxy-N-arylacetamides, which are structurally related to this compound, has provided insights into their carcinogenic potential and reactivity. These studies have implications for understanding the biochemical pathways involved in cancer development and the mechanisms of drug action (Scribner et al., 1970).
Hydroxyl Protecting Group in Organic Synthesis
In organic synthesis, related compounds have been used as hydroxyl protecting groups. For example, (2-nitrophenyl)acetyl groups have been employed for the protection of hydroxyl functions in complex organic synthesis processes (Daragics & Fügedi, 2010).
Inhibition of Intramolecular Charge-Transfer in Dye Lasers
N-substituted 1,8-naphthalimide derivatives, which are related to this compound, have been studied for their fluorescence and lasing efficiency. These studies are important for the development of new materials for dye lasers and photonic applications (Martin et al., 1996).
Effect on Glutathione Content and Activity
Related compounds have been studied for their effects on glutathione content and glutathione S-transferase activity, which are important for understanding the biochemical pathways in plants and potentially in developing herbicide antidotes (Gronwald et al., 1987).
Vascular Inflammation Imaging
Compounds like FEDAA1106 have been used in PET imaging to detect vascular inflammation, which is crucial in understanding and diagnosing cardiovascular diseases (Cuhlmann et al., 2014).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO3/c1-30-24-14-11-23(12-15-24)28(17-19-6-9-22(27)10-7-19)26(29)18-31-25-13-8-20-4-2-3-5-21(20)16-25/h2-16H,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGNDNRADBPGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)
![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)
![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)
![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)




![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)
